molecular formula C5H2Br2O2 B1269445 4,5-Dibromo-2-furaldehyde CAS No. 2433-85-4

4,5-Dibromo-2-furaldehyde

Cat. No.: B1269445
CAS No.: 2433-85-4
M. Wt: 253.88 g/mol
InChI Key: CRHHCCZDQZBLPL-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-furaldehyde is an organic compound belonging to the furfural family. It is characterized by the presence of two bromine atoms at the 4 and 5 positions of the furan ring and an aldehyde group at the 2 position. This compound is known for its high reactivity and versatility, making it a valuable building block in synthetic organic chemistry.

Scientific Research Applications

4,5-Dibromo-2-furaldehyde has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing various trisubstituted furan compounds, which are valuable in organic synthesis.

    Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including bacteriostatic properties.

    Industry: It is used in the preparation of complex organic molecules and materials with specific properties.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 4,5-dibromo-2-furaldehyde could involve its use as a starting compound for further transformations in several directions. For example, via the stage of the elimination of bromine from the α-position of the nucleus, it is possible to pass to 2,4-disubstituted furans . It is also possible to use these derivatives in the preparation of various trisubstituted furans .

Mechanism of Action

Target of Action

The primary target of 4,5-Dibromo-2-furaldehyde is the furan nucleus . The compound interacts with this target through a series of chemical reactions, leading to various transformations .

Mode of Action

The mode of action of this compound involves several steps. First, the compound undergoes nitration with nitric acid in acetic anhydride, which results in the replacement of the bromine atom in the α-position of the furan nucleus by a nitro group . This forms 4-bromo-5-nitro-2-furanmethanediol diacetate .

In another reaction, butyllithium replaces the bromide in the α-position of the furan nucleus with lithium . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of furan compounds . The compound can be used as a starting point for further transformations, leading to the creation of various trisubstituted furans . These furans may be of interest as physiologically active substances or for the synthesis of compounds close in structure to natural products .

Result of Action

The result of the action of this compound is the formation of new furan compounds with three substituents in the nucleus

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive groups can affect the compound’s reactions . Additionally, the compound’s reactivity may be affected by temperature, as evidenced by the unsuccessful attempt to eliminate a bromine atom from the aldehyde at temperatures between -10 and -15 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-furaldehyde can be synthesized through various methods. One common approach involves the bromination of 2-furaldehyde using bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-furaldehyde undergoes various chemical reactions, including:

    Nitration: The nitration of this compound with nitric acid in acetic anhydride results in the replacement of a bromine atom by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate.

    Lithiation: Reaction with butyllithium replaces the bromide in the α-position of the furan nucleus with lithium.

Common Reagents and Conditions:

    Nitration: Nitric acid and acetic anhydride.

    Lithiation: Butyllithium.

Major Products:

    Nitration: 4-bromo-5-nitro-2-furanmethanediol diacetate.

    Lithiation: Lithium-substituted furan derivatives.

Comparison with Similar Compounds

  • 4,5-Dichloro-2-furaldehyde
  • 4,5-Diiodo-2-furaldehyde
  • 2,4-Dibromo-5-furaldehyde

Comparison: 4,5-Dibromo-2-furaldehyde is unique due to the presence of bromine atoms at the 4 and 5 positions, which significantly influence its reactivity and the types of reactions it undergoes. Compared to its chloro and iodo analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4,5-dibromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHHCCZDQZBLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360170
Record name 4,5-Dibromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-85-4
Record name 4,5-Dibromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisobutylaluminum hydride (80 ml, 1M solution in toluene) was added to a solution of the product from Step 2 (20 g, 63.4 mmol) in tetrahydrofuran (160 ml) at −78° C. The mixture was stirred at −78° C. for 1.5 hours and was then quenched with a saturated aqueous solution of ammonium chloride (40 ml). The reaction was allowed to warm to room temperature, diluted with ethyl acetate and 5M hydrochloric acid (20 ml) and stirred for 30 minutes. The organic layer was separated, washed twice with water and then brine, dried and concentrated in vacuo to yield the title compound (12.9 g, 81%); 1H NMR (CDCl3) 9.52 (1H, s), 7.21 (1H, s).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,5-dibromo-2-furaldehyde in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. Its structure, containing a furan ring with two bromine atoms and an aldehyde group, allows for various chemical transformations. [] This versatility makes it a useful precursor for synthesizing more complex molecules. []

Q2: Can you provide an example of how this compound is used to create other compounds?

A2: While the specific reactions are not detailed in the abstract, the title "Syntheses from this compound" implies its use as a starting material. [] The bromine atoms can participate in substitution reactions, while the aldehyde group can undergo reactions like oxidations, reductions, or condensations to build upon the furan core structure. []

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